molecular formula C14H13NO4S2 B3737176 methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3737176
M. Wt: 323.4 g/mol
InChI Key: MJZKSEGDRFRRFG-YRNVUSSQSA-N
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Description

Methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative characterized by a 3-methoxybenzylidene substituent at the 5-position and a methyl acetate group at the 3-position of the thiazolidinone core. The 3-methoxybenzylidene moiety and ester functional group in this compound may enhance its lipophilicity and bioavailability compared to simpler analogs .

Properties

IUPAC Name

methyl 2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c1-18-10-5-3-4-9(6-10)7-11-13(17)15(14(20)21-11)8-12(16)19-2/h3-7H,8H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZKSEGDRFRRFG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

Methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate lies in its substitution pattern:

Compound Name Substituents Key Structural Differences
[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid () Benzylidene (no methoxy), acetic acid Lacks methoxy group; carboxylic acid instead of ester
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid () 4-Benzyloxy-3-methoxybenzylidene, acetic acid Additional benzyloxy group; carboxylic acid
(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one () 3,4,5-Trimethoxybenzylidene, allyl group Multiple methoxy groups; allyl substituent instead of ester
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one () 4-Hydroxy-3-methoxybenzylidene Hydroxy group adjacent to methoxy; no ester

Key Observations :

  • The 3-methoxy substitution in the benzylidene group distinguishes the target compound from analogs with 4-methoxy () or poly-methoxy () substitutions.
  • The methyl acetate ester at the 3-position enhances solubility in organic solvents compared to carboxylic acid derivatives () .

Key Observations :

  • The target compound’s synthesis likely requires milder conditions than analogs with bulky substituents (e.g., 4-benzyloxy in ).
  • Higher yields are achieved with electron-rich aldehydes (e.g., 3-methoxybenzaldehyde) due to enhanced reactivity in Knoevenagel condensations .

Physicochemical Properties

Compound Melting Point (°C) Solubility Molecular Weight
Target compound (hypothetical) 160–165 (estimated) Soluble in DMSO, methanol 351.4 g/mol
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid () 277–280 Poor in water; soluble in DMSO 454.5 g/mol
(5E)-3-allyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one () Not reported Moderate in ethanol 351.44 g/mol

Key Observations :

  • The methyl ester group in the target compound improves solubility in polar aprotic solvents compared to carboxylic acid analogs () .
  • Bulky substituents (e.g., benzyloxy) increase molecular weight and reduce solubility .

Key Observations :

  • The 3-methoxybenzylidene group may enhance interactions with hydrophobic enzyme pockets compared to non-substituted benzylidene analogs ().
  • The methyl ester could act as a prodrug, hydrolyzing in vivo to the active carboxylic acid form .

Biological Activity

Methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a complex structural framework that includes a thiazolidine ring, a methoxybenzylidene moiety, and an ester functional group. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

1. Anticancer Activity

Thiazolidinone derivatives, including this compound, have been evaluated for their anticancer properties. Research indicates that these compounds can exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative study involving several thiazolidinone derivatives, it was found that certain compounds demonstrated significant cytotoxic effects on cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. IC50 values ranged from 8.5 µM to 14.9 µM for K562 cells and from 8.9 µM to 15.1 µM for HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Cell Line IC50 (µM) Comparison
K5628.5 - 14.9More effective than cisplatin (21.5 µM)
HeLa8.9 - 15.1More effective than cisplatin (21.5 µM)

The anticancer activity is believed to be mediated through the induction of apoptosis via both extrinsic and intrinsic signaling pathways. The structural components of the compound facilitate interaction with cellular targets that lead to programmed cell death .

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties.

Antibacterial Studies

Recent studies have shown that derivatives of thiazolidinones exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics like ampicillin.

Bacteria MIC (mg/mL) Activity Comparison
En. Cloacae0.004 - 0.03Superior to ampicillin
E. coliHigher resistanceLess effective

The most active compound in these studies exhibited MIC values significantly lower than those of established antibiotics, suggesting potential for development as a new antimicrobial agent .

3. Enzyme Inhibition

Thiazolidinone derivatives are known for their ability to inhibit various enzymes, contributing to their biological activity.

Tyrosinase Inhibition

A study focused on enzyme inhibition revealed that certain derivatives showed excellent inhibitory activity against mushroom tyrosinase with an IC50 value of 3.17 µM, compared to the standard kojic acid at 15.91 µM . This activity is particularly relevant in cosmetic applications where tyrosinase inhibition can help in skin whitening treatments.

Q & A

Q. What are the standard synthetic protocols for methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a rhodanine derivative with 3-methoxybenzaldehyde under basic conditions (e.g., K₂CO₃ or ammonium acetate in acetic acid) to form the benzylidene-thiazolidinone core .
  • Step 2 : Introduction of the methyl acetate group via alkylation or substitution reactions. Solvent choice (e.g., DMF, acetic acid) and temperature (reflux conditions) significantly influence yield .
  • Purification : Recrystallization from methanol or ethanol is commonly used to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the methoxybenzylidene group and acetate moiety .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns .
  • Infrared Spectroscopy (FTIR) : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

Q. How are preliminary biological activities of this compound assessed?

  • In vitro assays : Anti-inflammatory activity via COX-2 inhibition assays, antioxidant potential via DPPH radical scavenging, and antimicrobial testing against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and enhances regioselectivity .
  • Catalyst screening : Transition metal catalysts (e.g., ZnCl₂) or organocatalysts improve benzylidene formation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

Q. What advanced techniques resolve structural ambiguities in this compound?

  • X-ray crystallography : Determines the (5E)-stereochemistry of the benzylidene group and confirms hydrogen bonding patterns (e.g., O–H⋯O interactions in methanol solvates) .
  • 2D NMR (COSY, NOESY) : Maps through-space coupling to validate spatial arrangements of substituents .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 3-methoxy with halogens or nitro groups) to assess impact on bioactivity .
  • Pharmacophore modeling : Identify critical moieties (e.g., thioxo-thiazolidinone core) using docking studies against targets like PPAR-γ or protein kinases .

Q. What methodologies elucidate the mechanism of action in pharmacological studies?

  • Enzyme inhibition assays : Measure IC₅₀ against targets like α-glucosidase or tyrosinase to identify metabolic pathways .
  • Gene expression profiling : RNA-seq or qPCR to track changes in inflammatory markers (e.g., TNF-α, IL-6) .
  • Molecular dynamics simulations : Model interactions with binding pockets (e.g., PPAR-γ ligand-binding domain) to predict binding affinity .

Q. How can contradictory data in biological activity reports be analyzed?

  • Dose-response reevaluation : Confirm activity across multiple concentrations to rule out false positives/negatives .
  • Assay standardization : Compare protocols for consistency in parameters (e.g., incubation time, cell line viability) .
  • Meta-analysis : Aggregate data from analogs (e.g., 4-oxo-thiazolidine derivatives) to identify trends in bioactivity .

Q. What computational approaches support rational drug design for this compound?

  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity sites (e.g., nucleophilic attack at the thioxo group) .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP for lipophilicity) .

Q. What strategies address scalability challenges in synthesis?

  • Continuous flow reactors : Enable gram-scale production with consistent purity by minimizing batch variability .
  • Automated purification systems : Combine flash chromatography with HPLC for high-throughput isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

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